2,6-DichlorobenzaMide--d3
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Overview
Description
2,6-DichlorobenzaMide–d3 is a deuterated form of 2,6-dichlorobenzamide, a compound known for its role as a metabolite of the herbicide dichlobenil. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The chemical formula for 2,6-DichlorobenzaMide–d3 is C₇H₂D₃Cl₂NO, and it is primarily used in scientific research due to its unique properties .
Preparation Methods
The synthesis of 2,6-DichlorobenzaMide–d3 typically involves the deuteration of 2,6-dichlorobenzamide. One common method includes the reaction of 2,6-dichlorobenzonitrile with deuterated ammonia under controlled conditions to produce the deuterated amide. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2,6-DichlorobenzaMide–d3 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, 2,6-DichlorobenzaMide–d3 can hydrolyze to form 2,6-dichlorobenzoic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-DichlorobenzaMide–d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: The compound is used in studies involving the metabolism of herbicides and their degradation products.
Medicine: Research involving the pharmacokinetics and dynamics of deuterated drugs often utilizes 2,6-DichlorobenzaMide–d3.
Mechanism of Action
The mechanism of action of 2,6-DichlorobenzaMide–d3 involves its interaction with specific enzymes and pathways in biological systems. As a metabolite of dichlobenil, it interferes with the synthesis of cellulose in plants, leading to the inhibition of plant growth. The molecular targets include enzymes involved in the biosynthesis of cell wall components .
Comparison with Similar Compounds
2,6-DichlorobenzaMide–d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
2,6-Dichlorobenzamide: The non-deuterated form, commonly used as a herbicide metabolite.
2,6-Dichlorobenzoic Acid: A related compound formed through the hydrolysis of 2,6-dichlorobenzamide.
2,6-Dichlorobenzonitrile: The precursor in the synthesis of 2,6-dichlorobenzamide.
The deuterium labeling in 2,6-DichlorobenzaMide–d3 provides unique advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.
Properties
CAS No. |
1219804-28-0 |
---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
193.041 |
IUPAC Name |
2,6-dichloro-3,4,5-trideuteriobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChI Key |
JHSPCUHPSIUQRB-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
Synonyms |
2,6-DichlorobenzaMide--d3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.